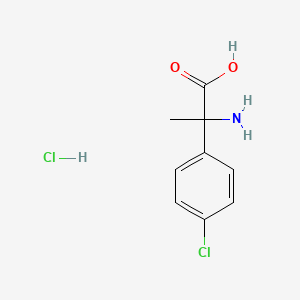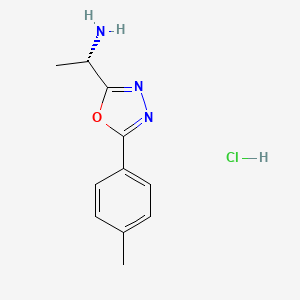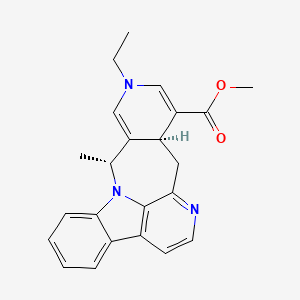
MappianineB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mappianine B is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides.
Preparation Methods
Mappianine B can be synthesized through a series of chemical reactions starting from simple precursors. The synthetic route involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Chemical Reactions Analysis
Mappianine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mappianine B can lead to the formation of different oxidized derivatives .
Scientific Research Applications
Mappianine B has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity of monoterpenoid indole alkaloids. In biology and medicine, Mappianine B has shown cytotoxic effects against cancer cell lines such as MGC-803, Bel-7404, A549, NCI-H460, and HepG2. This makes it a potential candidate for the development of anticancer drugs. Additionally, Mappianine B may have applications in the pharmaceutical industry as a lead compound for drug discovery .
Mechanism of Action
The mechanism of action of Mappianine B involves its interaction with specific molecular targets within cancer cells. It is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Mappianine B may inhibit key enzymes and signaling proteins that are essential for cancer cell survival .
Comparison with Similar Compounds
Mappianine B is part of a group of compounds known as mappianines, which include Mappianine A, Mappianine C, Mappianine D, and Mappianine E. These compounds share a similar monoterpenoid indole alkaloid structure but differ in their specific functional groups and stereochemistry. Compared to other similar compounds, Mappianine B has shown moderate cytotoxicity against a range of cancer cell lines, making it a unique and valuable compound for further research .
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl (14S,20R)-17-ethyl-20-methyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),9,11,15,18-octaene-15-carboxylate |
InChI |
InChI=1S/C23H23N3O2/c1-4-25-12-18-14(2)26-21-8-6-5-7-15(21)16-9-10-24-20(22(16)26)11-17(18)19(13-25)23(27)28-3/h5-10,12-14,17H,4,11H2,1-3H3/t14-,17+/m1/s1 |
InChI Key |
FISJEENJLJVSLN-PBHICJAKSA-N |
Isomeric SMILES |
CCN1C=C2[C@H](N3C4=CC=CC=C4C5=C3C(=NC=C5)C[C@@H]2C(=C1)C(=O)OC)C |
Canonical SMILES |
CCN1C=C2C(N3C4=CC=CC=C4C5=C3C(=NC=C5)CC2C(=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


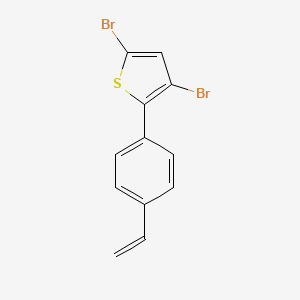

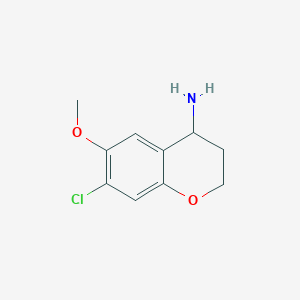
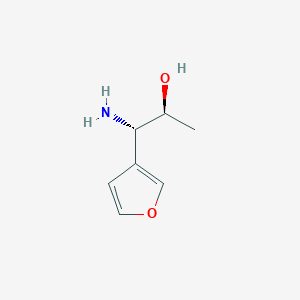
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
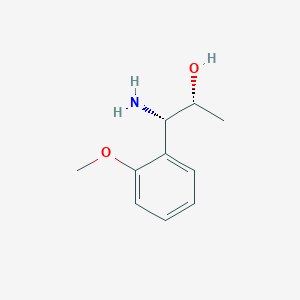
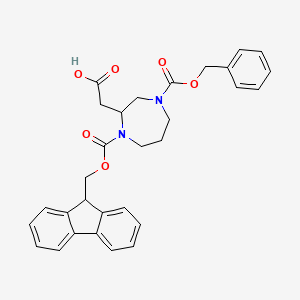
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
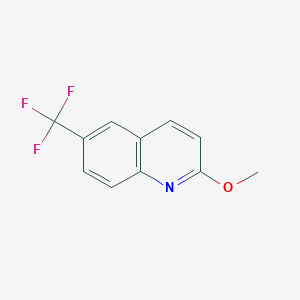
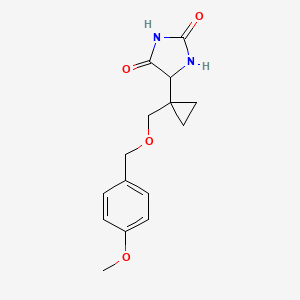
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)

